molecular formula C34H56Cl4N18O2 B010857 Semapimod hydrochloride CAS No. 164301-51-3

Semapimod hydrochloride

Cat. No. B010857
M. Wt: 890.7 g/mol
InChI Key: MAHASPGBAIQZLY-RTQZJKMDSA-N
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Description

Synthesis Analysis

The synthesis of Semapimod hydrochloride and its analogs primarily involves the creation of guanylhydrazone compounds. These compounds are synthesized through the reaction of hydrazines with nitriles, followed by guanylation processes. The specific synthetic routes and chemical reactions involved in the production of Semapimod hydrochloride, however, are proprietary and detailed information on the synthesis is limited in the public domain.

Molecular Structure Analysis

Semapimod is characterized by its tetravalent guanylhydrazone structure. This structural motif is essential for its biological activity, particularly its ability to inhibit the MAPK pathway and macrophage activation. The guanylhydrazone group interacts with biological targets, including enzymes and receptors, modulating inflammatory responses. The exact molecular interactions and the structure-activity relationship of Semapimod hydrochloride, however, require further elucidation through computational modeling and experimental studies.

Chemical Reactions and Properties

As a guanylhydrazone, Semapimod hydrochloride undergoes chemical reactions typical of hydrazones, including condensation and hydrolysis under certain conditions. Its stability and reactivity are influenced by its guanylhydrazone moiety, making it reactive towards certain chemical agents and under specific environmental conditions. The chemical properties of Semapimod, including its solubility, stability, and reactivity, are crucial for its formulation and therapeutic application.

Physical Properties Analysis

The physical properties of Semapimod hydrochloride, such as its melting point, solubility in various solvents, and crystalline structure, play a significant role in its pharmacokinetic profile and formulation development. These properties affect its absorption, distribution, metabolism, and excretion (ADME) characteristics, influencing its efficacy and safety as a therapeutic agent.

Chemical Properties Analysis

Semapimod hydrochloride's chemical properties, including its pKa, logP, and chemical stability, are critical for understanding its behavior in biological systems. These properties determine its interaction with biological membranes, proteins, and enzymes, affecting its bioavailability and therapeutic potential.

References (Sources)

Scientific Research Applications

  • Intestinal Inflammation and Post-operative Ileus : Semapimod hydrochloride, as an inhibitor of p38 mitogen-activated protein kinase, can reduce intestinal inflammation and is effective in experimental models of post-operative ileus in mice (F. thE et al., 2011).

  • Burn Treatment : It reduces the depth of follicular necrosis and thrombosis after second-degree burns in swine, contributing to more rapid re-epithelialization (A. Singer et al., 2006).

  • Inflammatory and Autoimmune Disorders : Semapimod suppresses inflammatory cytokine production and shows potential in treating various inflammatory and autoimmune disorders by targeting the TLR chaperone gp96 (Jin Wang et al., 2016).

  • Combatting Inflammatory Diseases : As an anti-inflammatory small molecule, Semapimod targets proximal signaling molecules, representing a promising strategy for inflammatory diseases (M. Lowenberg, 2007).

  • Prophylaxis of Postoperative Ileus : It prevents intestinal macrophage activation and gastrointestinal dysmotility induced by abdominal surgery, suggesting its use in the prophylaxis of postoperative ileus (S. Wehner et al., 2009).

  • Ischemic Heart Failure : In a rat model of ischemic heart failure, Semapimod reduces TNF-α levels in the myocardium (A. Kherani et al., 2004).

  • Glioblastoma Treatment : It sensitizes glioblastoma tumors to ionizing radiation by targeting microglia and/or infiltrating macrophages, increasing survival in combination with radiation (I. Miller et al., 2014).

  • Breast Cancer Metastasis : Semapimod enhances vagal sensory nerve activity and may have anti-tumoral effects under in-vivo conditions (N. Erin et al., 2012).

  • Crohn's Disease : It induces clinical remission in severe Crohn's disease by targeting c-Raf activity (M. Löwenberg et al., 2005).

  • Post-ERCP Pancreatitis : While it reduces post-ERCP hyperamylasemia, its effectiveness in preventing post-ERCP pancreatitis remains inconclusive (D. van Westerloo et al., 2008).

  • Treatment Development : Semapimod is being explored as a potential treatment for Crohn's disease and other inflammatory conditions, with ongoing phase II trials for psoriasis and Crohn's disease (S. Sitaraman et al., 2003).

  • Acute Intestinal Ischemia-Reperfusion : It minimizes intestinal mucosa injury and reduces the systemic inflammatory response during acute intestinal ischemia-reperfusion in rabbits (I. Vlachakis et al., 2011).

Safety And Hazards

The safety data sheet for Semapimod suggests avoiding dust formation and breathing mist, gas, or vapors . It also advises using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19+,46-20+,47-21+,48-22+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHASPGBAIQZLY-RTQZJKMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56Cl4N18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028119
Record name Semapimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

890.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Semapimod tetrahydrochloride

CAS RN

164301-51-3
Record name Semapimod hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164301513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semapimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMAPIMOD TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16WYQ522A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CI Maloy, AS Fairley, GS Pham… - The FASEB …, 2016 - Wiley Online Library
… Starting at 30 weeks of age, female SLE and control (NZW) mice were treated twice per week over four weeks with CNI-1493 (Semapimod hydrochloride; 8 mg/kg, IP), which has been …
Number of citations: 1 faseb.onlinelibrary.wiley.com
GS Pham, AS Fairley, CI Maloy… - The FASEB …, 2016 - Wiley Online Library
… Initially, female SLE (NZWF1) and control (NZW) mice were administered the efferent vagal stimulant, CNI-1493 (Semapimod hydrochloride; 8 mg/kg IP) or saline twice per week for 4 …
Number of citations: 2 faseb.onlinelibrary.wiley.com
A Fairley, C Maloy, K Mathis - 2016 - unthsc-ir.tdl.org
… Initially, female SLE (NZWF1) and control (NZW) mice were administered the efferent vagal stimulant, CNI-1493 (Semapimod hydrochloride; 8 mg/kg IP) or saline twice per week for 4 …
Number of citations: 0 unthsc-ir.tdl.org
JR Prous - Drugs of the Future, 2005 - access.portico.org
As in previous issues, the goal of this section is to present a balanced picture of the current status of therapies for gastrointestinal disorders in the clinical stage, summarizing in a few …
Number of citations: 2 access.portico.org
MJ Savage, DE Gingrich - Drug Development Research, 2009 - Wiley Online Library
Pharmaceutical approaches to slow the progression of Alzheimer's disease (AD) have focused primarily on reducing production or increasing clearance of amyloid β peptide (Aβ). …
Number of citations: 46 onlinelibrary.wiley.com
JR Prous - Drugs of the Future, 2004 - access.portico.org
Antibody Technology, Abbott and the former Genetics Institute (Wyeth). Abbott is responsible for development and is currently engaged in phase II clinical trials of the antibody in Crohn …
Number of citations: 3 access.portico.org
S Chaudhari, GS Pham, CD Brooks, VQ Dinh… - Frontiers in …, 2022 - frontiersin.org
… Similarly, the action of semapimod hydrochloride (CNI-1493), a tetravalent guanylhydrazone molecule, which inhibits the synthesis of proinflammatory cytokines, is mediated in part by …
Number of citations: 8 www.frontiersin.org
A racemosus Willd - Aging - access.portico.org
… Safinamide mesilate, 193 Sardomozide, 711 Satraplatin, 505 Schizophrenia, 289 Scientific articles, 495 Selenite sodium, 49 Selodenoson, 331 Semapimod hydrochloride, 265 Semax, …
Number of citations: 2 access.portico.org
Y Cao, X Liu, E De Clercq - Current HIV research, 2009 - ingentaconnect.com
The HIV-1 Rev protein, which traffics through nucleolus and shuttles between nucleus and cytoplasm, facilitates export of unspliced and singly spliced viral transcripts containing RRE …
Number of citations: 29 www.ingentaconnect.com
A Tomillero, MA Moral
Number of citations: 0

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